Partial Agonist Efficacy at Sm.5HTR_L Differentiates 5-Bromotryptamine from Full Agonist C5-Analogs
In a head-to-head comparison of C-5 substituted tryptamines at the Schistosoma mansoni serotonin receptor (Sm.5HTR_L), 5-bromotryptamine (5-BrT) demonstrated partial agonist activity, whereas 5-methoxytryptamine (5-MeOT) and 5-carboxamidotryptamine (5-CT) acted as full agonists relative to the endogenous ligand 5-HT [1]. The maximal response elicited by 5-BrT was significantly lower than that of 5-HT (set to 100%), indicating reduced intrinsic efficacy [1].
| Evidence Dimension | Relative efficacy (Emax) at Sm.5HTR_L receptor |
|---|---|
| Target Compound Data | Partial agonist; <100% relative to 5-HT |
| Comparator Or Baseline | 5-Methoxytryptamine (5-MeOT) and 5-Carboxamidotryptamine (5-CT); both full agonists with ~100% relative efficacy |
| Quantified Difference | Qualitative difference in efficacy class (partial vs. full agonist) |
| Conditions | Functional assay measuring Sm.5HTR_L activation in vitro |
Why This Matters
Partial agonists are pharmacologically distinct tools for probing receptor signaling bias and developing therapeutics with reduced tachyphylaxis; substituting a full agonist for 5-bromotryptamine would misrepresent the receptor's functional capacity.
- [1] Chan, J.D., et al. Structure-activity profiling of alkaloid natural product pharmacophores against a Schistosoma serotonin receptor. PLoS Negl Trop Dis. 2018; 12(9): e0006781. Fig. 2B. View Source
